molecular formula C10H7F5O2 B3059490 1-Propanone, 2,2,3,3,3-pentafluoro-1-(4-methoxyphenyl)- CAS No. 345901-60-2

1-Propanone, 2,2,3,3,3-pentafluoro-1-(4-methoxyphenyl)-

Cat. No.: B3059490
CAS No.: 345901-60-2
M. Wt: 254.15 g/mol
InChI Key: TWLGLPXTSLFTBV-UHFFFAOYSA-N
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Description

1-Propanone, 2,2,3,3,3-pentafluoro-1-(4-methoxyphenyl)- is a highly complex chemical compound known for its unique properties and diverse applications in scientific research. This compound is characterized by the presence of a pentafluorinated propanone group attached to a methoxyphenyl ring, making it a valuable tool in various fields such as drug development and material science.

Preparation Methods

The synthesis of 1-Propanone, 2,2,3,3,3-pentafluoro-1-(4-methoxyphenyl)- involves several steps, typically starting with the preparation of the pentafluorinated propanone precursor. This precursor is then reacted with a methoxyphenyl derivative under specific conditions to yield the final product. The reaction conditions often include the use of catalysts and controlled temperatures to ensure high yield and purity .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound in bulk quantities .

Chemical Reactions Analysis

1-Propanone, 2,2,3,3,3-pentafluoro-1-(4-methoxyphenyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Propanone, 2,2,3,3,3-pentafluoro-1-(4-methoxyphenyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.

    Industry: Utilized in the production of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-Propanone, 2,2,3,3,3-pentafluoro-1-(4-methoxyphenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The pentafluorinated group enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The methoxyphenyl ring can interact with hydrophobic pockets in proteins, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds to 1-Propanone, 2,2,3,3,3-pentafluoro-1-(4-methoxyphenyl)- include:

    2,2,3,3,3-Pentafluoro-1-propanol: Shares the pentafluorinated propanone group but lacks the methoxyphenyl ring.

    1-Propanone, 1-(4-methoxyphenyl)-: Similar structure but without the pentafluorinated group.

    Pentaerythritol Tetra (3-mercaptopropionate): Contains multiple functional groups but differs in overall structure and applications.

The uniqueness of 1-Propanone, 2,2,3,3,3-pentafluoro-1-(4-methoxyphenyl)- lies in its combination of the pentafluorinated propanone group and the methoxyphenyl ring, which imparts distinct chemical and physical properties, making it valuable for specialized applications.

Properties

IUPAC Name

2,2,3,3,3-pentafluoro-1-(4-methoxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F5O2/c1-17-7-4-2-6(3-5-7)8(16)9(11,12)10(13,14)15/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWLGLPXTSLFTBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50375098
Record name 2,2,3,3,3-Pentafluoro-1-(4-methoxyphenyl)-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

345901-60-2
Record name 2,2,3,3,3-Pentafluoro-1-(4-methoxyphenyl)-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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